[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine vs. 4-(pyrrolidin-1-ylcarbonyl)aniline: Structural Isomer Comparison
A direct structural comparison between [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine and its mono-substituted analog 4-(pyrrolidin-1-ylcarbonyl)aniline reveals a key quantitative difference in hydrogen-bonding capacity. The target compound contains two pyrrolidine amide carbonyl acceptors and one aniline amino donor, whereas the mono-substituted analog possesses only one carbonyl acceptor . This is a critical differentiator in applications requiring bidentate coordination or cross-linking.
| Evidence Dimension | Number of Hydrogen Bond Acceptors (HBA) |
|---|---|
| Target Compound Data | 5 HBA (2 carbonyl oxygens + 3 in pyrrolidine rings) |
| Comparator Or Baseline | 4-(pyrrolidin-1-ylcarbonyl)aniline: 3 HBA |
| Quantified Difference | Target compound provides 2 additional HBA sites |
| Conditions | Structural and chemical database analysis; predicted properties |
Why This Matters
The increased hydrogen-bonding capacity directly impacts molecular recognition events, solubility in polar solvents, and the ability to form stable co-crystals or metal-organic frameworks.
